Methyl 5-Bromo-2-ethoxynicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-2-ethoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-3-14-8-7(9(12)13-2)4-6(10)5-11-8/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYKICBAPXKRKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for Methyl 5 Bromo 2 Ethoxynicotinate
Precursor Synthesis and Building Block Elaboration
The foundation of the synthesis for Methyl 5-Bromo-2-ethoxynicotinate lies in the preparation of appropriately functionalized pyridine (B92270) building blocks. A common and effective strategy commences with readily available nicotinic acid derivatives, which are then halogenated to set the stage for subsequent transformations.
Synthesis of Halogenated Pyridine Carboxylate Intermediates
A key precursor for the synthesis is a halogenated pyridine carboxylate, specifically a methyl 2-halonicotinate. A practical route to this intermediate begins with nicotinic acid. The synthesis of 2-chloronicotinic acid can be achieved by the chlorination of nicotinic acid-N-oxide. wikipedia.orgprepchem.com The N-oxide activates the pyridine ring, facilitating the introduction of a chlorine atom at the 2-position.
A typical procedure involves treating nicotinic acid-N-oxide with phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine like triethylamine. prepchem.com The reaction mixture is heated, and after workup, 2-chloronicotinic acid is obtained. prepchem.com
With the 2-chloronicotinic acid in hand, the next step is esterification to form the methyl ester. This can be accomplished through various standard methods, such as Fischer esterification, where the carboxylic acid is reacted with methanol (B129727) in the presence of an acid catalyst like sulfuric acid or thionyl chloride (SOCl₂). researchgate.netcerritos.eduyoutube.com The use of thionyl chloride in methanol is an effective method for this transformation. researchgate.net Alternatively, diazomethane (B1218177) can be used to convert the carboxylic acid to its methyl ester, although this method is often reserved for smaller-scale syntheses due to the hazardous nature of diazomethane.
A plausible reaction scheme for the preparation of the key intermediate, methyl 2-chloronicotinate, is outlined below.
Table 1: Synthesis of Methyl 2-Chloronicotinate
| Step | Reactant | Reagents | Product | Typical Yield | Reference |
|---|---|---|---|---|---|
| 1 | Nicotinic acid-N-oxide | POCl₃, Triethylamine | 2-Chloronicotinic acid | 65-70% | prepchem.com |
| 2 | 2-Chloronicotinic acid | Methanol, SOCl₂ | Methyl 2-chloronicotinate | - | researchgate.net |
Introduction of the Ethoxy Moiety via Nucleophilic Substitution Reactions
The introduction of the ethoxy group at the 2-position of the pyridine ring is a crucial step in the synthesis of this compound. This is typically achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction, where the halogen atom at the activated 2-position is displaced by an ethoxide nucleophile. cerritos.eduorganic-chemistry.org
The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, especially when substituted with electron-withdrawing groups or when the leaving group is at the 2- or 4-position. organic-chemistry.org The nitrogen atom in the ring helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. organic-chemistry.org
The methyl 2-chloronicotinate synthesized in the previous step is an activated halopyridine. The chlorine atom at the 2-position is rendered susceptible to nucleophilic displacement by the electron-withdrawing effects of the adjacent ring nitrogen and the methyl carboxylate group at the 3-position.
The alkoxylation reaction is typically carried out by treating the methyl 2-chloronicotinate with sodium ethoxide in ethanol. chemicalforums.com The ethoxide ion acts as the nucleophile, attacking the carbon atom bearing the chlorine, leading to the substitution product, methyl 2-ethoxynicotinate. Similar nucleophilic substitutions on 4-chloro-2-methylthiopyrimidine-5-carboxylate have been shown to proceed with various nucleophiles, including sodium methoxide (B1231860). rsc.org
Table 2: Nucleophilic Alkoxylation of Activated Halopyridines
| Substrate | Nucleophile | Product | Conditions | Reference |
|---|---|---|---|---|
| Methyl 2-chloronicotinate | Sodium ethoxide | Methyl 2-ethoxynicotinate | Ethanol | chemicalforums.com |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium methoxide | Methyl 2,4-dimethoxypyrimidine-5-carboxylate | Excess sodium methoxide | rsc.org |
The regioselectivity of the alkoxylation is controlled by the starting material. By beginning with methyl 2-chloronicotinate, the position of the incoming ethoxy group is predetermined to be at the 2-position. This strategy avoids the formation of isomeric products that could arise if the substitution were performed on a pyridine ring with multiple potential reaction sites. The inherent reactivity of the 2-position in halopyridines towards nucleophilic attack further ensures the desired regiochemical outcome.
Bromination Techniques for Pyridine Ring Functionalization
The final key transformation in the synthesis of this compound is the introduction of a bromine atom at the 5-position of the pyridine ring. This is achieved through an electrophilic aromatic substitution reaction. The existing substituents on the pyridine ring, namely the ethoxy group at the 2-position and the methyl carboxylate group at the 3-position, direct the incoming electrophile.
The 2-ethoxy group is an activating, ortho-, para-directing group, while the 3-methyl carboxylate group is a deactivating, meta-directing group. The combined influence of these groups favors electrophilic attack at the 5-position, which is para to the activating ethoxy group and meta to the deactivating ester group.
A common and effective reagent for the electrophilic bromination of activated aromatic and heteroaromatic rings is N-bromosuccinimide (NBS). nih.govmasterorganicchemistry.com NBS provides a low concentration of bromine, which can help to control the reaction and prevent over-bromination. masterorganicchemistry.com The reaction is often carried out in a suitable solvent such as acetonitrile (B52724) or a chlorinated solvent. nih.gov
In a typical procedure, methyl 2-ethoxynicotinate would be dissolved in a solvent and treated with one equivalent of NBS at a controlled temperature. nih.gov The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). After completion, the reaction is quenched and the product, this compound, is isolated and purified. The regioselectivity of brominations using NBS on various aromatic compounds has been well-documented. nih.govresearchgate.net
Table 3: Electrophilic Bromination of Aromatic Compounds with NBS
| Substrate | Reagent | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Compound 21 (Anisole derivative) | NBS | Acetonitrile | Compound 22a (para-bromo) | 92% | nih.gov |
| Activated Aromatic Compounds | NBS | Tetrabutylammonium bromide | para-Brominated products | - | organic-chemistry.org |
An in-depth examination of the synthetic pathways leading to this compound reveals a variety of strategic approaches, from classical sequential reactions to advanced, efficiency-focused methodologies. This article explores the nuanced chemistry involved in constructing this substituted pyridine derivative, focusing on key reactions such as directed bromination and esterification, and delves into modern synthetic paradigms including retrosynthetic analysis, one-pot procedures, and the integration of green chemistry principles.
Chemical Transformations and Reactivity of Methyl 5 Bromo 2 Ethoxynicotinate
Reactions Involving the Pyridine (B92270) Bromine Substituent
The bromine atom at the 5-position of the pyridine ring is a versatile handle for introducing molecular complexity. Its reactivity is influenced by the electronic nature of the pyridine ring and the other substituents. The electron-withdrawing character of the pyridine nitrogen and the ester group, combined with the electron-donating nature of the ethoxy group, modulates the reactivity of the C-Br bond. This section details the primary reactions that exploit the bromine substituent for further functionalization.
Cross-Coupling Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules, including pharmaceuticals and materials. The bromine atom of Methyl 5-Bromo-2-ethoxynicotinate serves as an excellent electrophilic partner in these transformations.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a base. This reaction is one of the most versatile methods for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.
For this compound, the Suzuki-Miyaura coupling would involve the reaction with a suitable boronic acid or ester to replace the bromine atom with an aryl, heteroaryl, or alkyl group. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
While specific examples for this compound are not extensively detailed in readily available literature, the general conditions for Suzuki-Miyaura couplings of bromo-pyridines are well-established. A typical reaction would involve a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand, a base such as sodium carbonate or potassium phosphate, and a solvent system like dioxane/water or 2-MeTHF.
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Moderate to Excellent | |
| Alkylboronic ester | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | Good to Excellent | |
| Heteroarylboronic acid | Pd₂(dba)₃ / CM-phos | K₃PO₄ | t-AmOH | 100 | Good to Excellent |
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a highly efficient method for the synthesis of arylalkynes and conjugated enynes. The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and sometimes as the solvent.
In the context of this compound, a Sonogashira coupling would result in the formation of a new carbon-carbon bond between the C5 position of the pyridine ring and a terminal alkyne, yielding a 5-alkynyl-2-ethoxynicotinate derivative. The catalytic cycle involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle, which is believed to form a copper(I) acetylide intermediate that then transmetalates with the palladium complex. Copper-free Sonogashira protocols have also been developed.
While detailed experimental data for the Sonogashira coupling of this compound is sparse in the surveyed literature, related bromo-heterocycles are known to undergo this transformation effectively.
| Alkyne Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | Room Temp. to 50 | Good to Excellent | |
| Trimethylsilylacetylene | Pd(OAc)₂ / P(p-tol)₃ | DBU | - | 80 | High | |
| Propargyl alcohol | PdCl₂(PCy₃)₂ | Cs₂CO₃ | Dioxane | 80 | High |
Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. This reaction is a valuable method for the synthesis of substituted alkenes. The reaction typically proceeds with a palladium(II) precursor and a phosphine ligand, although ligand-free systems have also been developed. For this compound, a Heck reaction would lead to the formation of a 5-alkenyl-2-ethoxynicotinate derivative. While a powerful tool, finding specific documented examples of the Heck reaction on this particular substrate is challenging.
Stille Reaction: The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound (organostannane). A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. However, a significant drawback is the toxicity of the tin reagents and byproducts. The reaction is versatile and can be used to form a wide variety of carbon-carbon bonds. A Stille coupling with this compound would involve its reaction with an organostannane in the presence of a palladium catalyst to yield the corresponding 5-substituted product. As with the Heck reaction, specific applications to this compound are not widely reported.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. For this reaction to occur, the aromatic ring must typically be activated by electron-withdrawing groups positioned ortho and/or para to the leaving group. In the case of this compound, the pyridine nitrogen atom acts as an electron-withdrawing group, activating the ring towards nucleophilic attack.
The SNAr reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, restoring the aromaticity of the ring.
Common nucleophiles for SNAr reactions include amines, alkoxides, and thiolates, which would lead to the corresponding 5-amino, 5-alkoxy, or 5-thioalkoxy derivatives of methyl 2-ethoxynicotinate. While the electronic properties of the pyridine ring in this compound make SNAr reactions plausible, specific published examples with detailed conditions and yields are not readily found. For related 5-bromo-1,2,3-triazines, SNAr with phenols has been reported.
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species, typically an organolithium or organomagnesium (Grignard) reagent. This transformation is usually achieved by treating the organic halide with an organolithium reagent (e.g., n-butyllithium or t-butyllithium) or with magnesium metal. The reaction is often rapid, even at low temperatures.
For this compound, treatment with a strong base like n-butyllithium at low temperatures could induce a bromine-lithium exchange, generating a highly reactive 5-lithiopyridine intermediate. This intermediate can then be trapped with various electrophiles (e.g., water, carbon dioxide, aldehydes, ketones, or alkyl halides) to introduce a wide range of functional groups at the 5-position.
A challenge with this reaction on this compound would be the potential for the organolithium reagent to react with the ester functionality. However, performing the reaction at very low temperatures can often favor the metal-halogen exchange over nucleophilic attack at the ester. A combination of reagents, such as i-PrMgCl and n-BuLi, has been shown to facilitate bromine-metal exchange on bromoheterocycles containing acidic protons or other functional groups under non-cryogenic conditions.
Table 3: Common Electrophiles Used in Quenching after Metal-Halogen Exchange (Note: This table lists potential electrophiles for trapping the organometallic intermediate derived from this compound, based on general principles.)
| Electrophile | Resulting Functional Group |
| H₂O | -H (Dehalogenation) |
| D₂O | -D (Deuterium labeling) |
| CO₂ | -COOH |
| DMF (N,N-Dimethylformamide) | -CHO |
| Aldehydes (R-CHO) | -CH(OH)R |
| Ketones (R-CO-R') | -C(OH)RR' |
| Alkyl halides (R-X) | -R |
Reactions Involving the Ethoxy Group
The 2-ethoxy group is a significant feature of the molecule, influencing both its susceptibility to cleavage and the regioselectivity of reactions on the pyridine ring.
Cleavage and Modification of the Ether Linkage
The ether linkage in 2-alkoxypyridines, such as the ethoxy group in this compound, is generally stable but can be cleaved under specific, typically acidic, conditions. wikipedia.org Strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), as well as Lewis acids like boron tribromide (BBr₃), are effective reagents for this transformation. masterorganicchemistry.com
The mechanism involves the initial protonation of the ether oxygen, converting it into a better leaving group. libretexts.orgtransformationtutoring.com Subsequently, a nucleophile, such as the bromide ion, attacks the ethyl group via an Sɴ2 mechanism. This is because the other carbon of the ether linkage is an sp²-hybridized aromatic carbon, which is not susceptible to Sɴ2 attack. libretexts.org The reaction results in the formation of the corresponding 2-hydroxypyridine (B17775) derivative and an ethyl halide. This transformation is a standard method for deprotecting alkoxy-substituted aromatic rings to reveal a hydroxyl group.
| Reaction | Reagent(s) | Product(s) | Description |
| Ether Cleavage | HBr (conc.), heat | Methyl 5-bromo-2-hydroxynicotinate + Ethyl bromide | The C(ethyl)-O bond is cleaved, leading to the formation of a phenol-like hydroxyl group on the pyridine ring and the corresponding alkyl halide. |
Role in Directing Group Chemistry
In this compound, the potential sites for further substitution are the C4 and C6 positions. The directing influences are as follows:
5-Bromo group (Deactivating): Directs ortho (C4 and C6). While deactivating through induction, it directs incoming electrophiles to the available C4 and C6 positions.
3-Methyl ester group (Deactivating): Directs meta (C5, occupied, and C1/N, not feasible). It strongly withdraws electron density, deactivating the ring, particularly at the ortho and para positions (C2, C4, C6).
Ring Nitrogen (Deactivating): The nitrogen atom itself is electron-withdrawing, deactivating the entire ring towards electrophilic attack, especially under acidic conditions where it becomes protonated. rsc.org
The interplay of these groups suggests that any electrophilic substitution will be challenging. However, the combined directing effects of the bromo and ethoxy groups would favor substitution at the C4 and C6 positions. The precise outcome would likely depend on the reaction conditions and the nature of the electrophile, with steric hindrance potentially favoring the C6 position. Studies on related 2-alkoxypyridines confirm that functionalization at the C3 and C5 positions is possible, guided by steric and electronic factors. researchgate.net
| Substituent | Position | Electronic Effect | Directing Influence |
| Ethoxy | C2 | Activating (Resonance) | ortho, para (to C3, C5) |
| Methyl Ester | C3 | Deactivating (Induction/Resonance) | meta (to C5) |
| Bromo | C5 | Deactivating (Induction) | ortho, para (to C4, C6) |
Reactions Involving the Methyl Ester Moiety
The methyl ester at the C3 position is amenable to a variety of classical ester transformations, providing access to other important functional groups such as carboxylic acids, amides, and alcohols.
Hydrolysis to the Corresponding Carboxylic Acid
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-Bromo-2-ethoxynicotinic acid. This reaction can be carried out under either basic or acidic conditions.
Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by an acidic workup, efficiently yields the carboxylic acid. The mechanism involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, followed by the elimination of a methoxide (B1231860) ion.
Acid-Catalyzed Hydrolysis: Refluxing the ester in an aqueous acidic solution (e.g., with H₂SO₄ or HCl) can also effect hydrolysis. This is an equilibrium process that is driven to completion by using a large excess of water.
The resulting carboxylic acid, 5-Bromo-2-ethoxynicotinic acid synquestlabs.com, is a valuable intermediate for further derivatization, such as in the formation of acid chlorides or in coupling reactions.
Transesterification and Amidation Reactions
The methyl ester group can be converted into other esters or amides through nucleophilic acyl substitution.
Transesterification: This reaction involves converting the methyl ester into a different alkyl ester. It is typically achieved by reacting this compound with another alcohol (e.g., ethanol, isopropanol) in the presence of an acid or base catalyst. masterorganicchemistry.com To ensure a high yield of the desired product, the alcohol reactant is often used as the solvent to shift the equilibrium in favor of the product. masterorganicchemistry.com
Amidation: The reaction of the ester with ammonia, or a primary or secondary amine, yields the corresponding amide, 5-Bromo-2-ethoxynicotinamide. This reaction, often called ammonolysis, may require heating to proceed at a reasonable rate. It provides a direct route to primary, secondary, or tertiary amides, which are important functional groups in medicinal chemistry.
Reduction of the Ester Group
The methyl ester functionality can be reduced to a primary alcohol, affording (5-Bromo-2-ethoxypyridin-3-yl)methanol. This transformation is typically accomplished using powerful reducing agents.
Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of esters to primary alcohols. The reaction is usually performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). A subsequent aqueous workup is required to neutralize the reaction mixture and isolate the alcohol product. Milder reagents, such as sodium borohydride (B1222165) (NaBH₄), can also be used, often in the presence of an activating agent or in a protic solvent like methanol (B129727) at elevated temperatures, as has been demonstrated for related methyl nicotinate (B505614) compounds.
This reduction provides access to the corresponding hydroxymethyl derivative, opening up further synthetic possibilities through reactions of the primary alcohol.
| Reaction | Reagent(s) | Product Functional Group | Example Product Name |
| Hydrolysis | 1. NaOH (aq), heat2. H₃O⁺ | Carboxylic Acid | 5-Bromo-2-ethoxynicotinic acid |
| Transesterification | Isopropanol, H⁺ (cat.) | Isopropyl Ester | Isopropyl 5-bromo-2-ethoxynicotinate |
| Amidation | NH₃, heat | Primary Amide | 5-Bromo-2-ethoxynicotinamide |
| Reduction | 1. LiAlH₄2. H₂O | Primary Alcohol | (5-Bromo-2-ethoxypyridin-3-yl)methanol |
Pyridine Nitrogen Reactivity
The reactivity of the pyridine nitrogen in this compound is influenced by the electronic effects of the substituents on the pyridine ring. The electron-withdrawing nature of the bromo group at the 5-position and the ester group at the 3-position decreases the electron density on the nitrogen atom, making it less nucleophilic compared to unsubstituted pyridine. Conversely, the electron-donating ethoxy group at the 2-position partially mitigates this effect.
Quaternization involves the alkylation of the pyridine nitrogen, resulting in the formation of a positively charged pyridinium (B92312) salt. This reaction typically occurs by treating the pyridine derivative with an alkyl halide.
Although specific examples of quaternization reactions involving this compound are not readily found in the surveyed literature, the general reaction is expected to proceed as illustrated below. The reaction rate and yield would be influenced by the nature of the alkylating agent, the solvent, and the reaction temperature. Stronger alkylating agents and polar aprotic solvents would likely favor the reaction.
General Reaction Scheme for Quaternization:
Table 1: Hypothetical Examples of Quaternization Reactions of this compound
| Alkylating Agent (R-X) | Product Name | Potential Reaction Conditions |
| Methyl iodide (CH₃I) | 1-Methyl-5-bromo-2-ethoxy-3-(methoxycarbonyl)pyridinium iodide | Acetonitrile (B52724), room temperature |
| Ethyl bromide (CH₃CH₂Br) | 1-Ethyl-5-bromo-2-ethoxy-3-(methoxycarbonyl)pyridinium bromide | Dichloromethane, reflux |
| Benzyl chloride (C₆H₅CH₂Cl) | 1-Benzyl-5-bromo-2-ethoxy-3-(methoxycarbonyl)pyridinium chloride | Toluene, elevated temperature |
Pyridine and its derivatives are well-known ligands in coordination chemistry, capable of coordinating to a wide range of metal ions through the lone pair of electrons on the nitrogen atom. This compound possesses this potential to act as a monodentate ligand.
The coordination ability of this compound would be influenced by the electronic and steric factors of the substituents. The reduced nucleophilicity of the nitrogen atom, due to the electron-withdrawing groups, might necessitate the use of more electrophilic metal centers or specific reaction conditions to facilitate complex formation. Furthermore, the bulky ethoxy and ester groups flanking the nitrogen atom could sterically hinder coordination with larger metal ions or in crowded coordination spheres.
While no specific metal complexes of this compound are described in the reviewed literature, it is plausible that it could form complexes with various transition metals. The characterization of such potential complexes would involve techniques like X-ray crystallography, infrared spectroscopy (to observe shifts in C=N and C=O stretching frequencies upon coordination), and nuclear magnetic resonance (NMR) spectroscopy.
Table 2: Potential Metal Ions for Coordination with this compound
| Metal Ion | Potential Coordination Geometry | Potential Application of Complex |
| Copper(II) (Cu²⁺) | Square planar, Tetrahedral | Catalysis, materials science |
| Palladium(II) (Pd²⁺) | Square planar | Cross-coupling reactions |
| Silver(I) (Ag⁺) | Linear, Trigonal planar | Antimicrobial agents |
| Zinc(II) (Zn²⁺) | Tetrahedral | Luminescent materials |
Methyl 5 Bromo 2 Ethoxynicotinate As a Key Synthetic Intermediate and Building Block
Construction of Complex Heterocyclic Systems
The inherent reactivity of Methyl 5-Bromo-2-ethoxynicotinate makes it an ideal starting point for the synthesis of more complex heterocyclic structures. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the ester and ethoxy groups offer additional handles for cyclization and functionalization.
Synthesis of Fused Pyridine (B92270) Derivatives
The synthesis of fused pyridine systems, such as pyrido[2,3-d]pyrimidines, represents a significant area of application for pyridine-based building blocks. These fused heterocycles are prevalent scaffolds in numerous biologically active compounds. General synthetic strategies often involve the construction of a pyrimidine (B1678525) ring onto a pre-existing pyridine.
While direct examples starting from this compound are not extensively documented in publicly available literature, its structure is well-suited for established synthetic routes. For instance, the bromo substituent can be leveraged in palladium-catalyzed coupling reactions with various partners to build up the necessary framework for subsequent cyclization into a fused ring system. google.comgoogle.com The ethoxy and methyl ester groups can be chemically manipulated to participate in annulation reactions, leading to the formation of the fused pyrimidine ring.
A common approach to pyrido[2,3-d]pyrimidines involves the reaction of a 2-aminonicotinate derivative with a suitable one-carbon or three-carbon synthon. nih.govbeilstein-journals.org In the context of this compound, a hypothetical synthetic pathway could involve the conversion of the bromo group to an amino group, followed by reaction with a carbonyl-containing compound to construct the fused pyrimidine ring.
| Reactant Type | Potential Fused Product | Synthetic Strategy |
| Amidines | Pyrido[2,3-d]pyrimidine | Cyclocondensation |
| Isothiocyanates | Thieno[2,3-b]pyridine | Cyclization following substitution |
| Guanidine | Pyrido[2,3-d]pyrimidine | Cyclocondensation |
Incorporation into Multicyclic Compounds
Beyond fused systems, this compound can be incorporated into larger, multicyclic compounds. The strategic functionalization of its reactive sites allows for the assembly of complex three-dimensional structures. For example, a Suzuki or Stille coupling at the bromine position can introduce a new aromatic or heterocyclic ring system. Subsequent modifications of the ester and ethoxy groups can then be used to build additional rings or link the pyridine core to other molecular fragments. This step-wise approach is fundamental in the construction of novel chemical entities with potential applications in various fields of chemical research.
Applications in Medicinal Chemistry Programs (Focusing on Synthesis)
The structural motifs present in this compound are frequently found in pharmacologically active molecules. Its utility as a synthetic intermediate is therefore of significant interest in drug discovery programs.
Precursor for Bioactive Molecules
Bromo-substituted aromatic and heteroaromatic compounds are crucial intermediates in the synthesis of a wide range of pharmaceuticals. google.com The bromine atom serves as a versatile handle for introducing a variety of substituents through cross-coupling reactions, which is a cornerstone of modern medicinal chemistry. Patent literature frequently describes the use of bromo-pyridines and bromo-pyrimidines in the synthesis of inhibitors for various biological targets, such as kinases and complement factors. google.com
The presence of the methyl ester and ethoxy groups in this compound provides additional opportunities for derivatization, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for its development as a drug candidate.
Scaffold for Pharmacologically Relevant Compounds, such as MRGX2 Antagonists
A notable application of substituted pyridines is in the development of antagonists for the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor is implicated in non-IgE mediated mast cell activation and is a target for the treatment of allergic and inflammatory conditions. nih.gov
Recent research has focused on the discovery of small molecule antagonists of MRGPRX2. nih.gov While specific details on the synthetic precursors are often proprietary, the general structures of these antagonists frequently feature a substituted pyridine or pyrimidine core. The synthesis of such compounds would logically employ building blocks like this compound. A plausible synthetic route would involve a cross-coupling reaction at the bromo position to install a key pharmacophoric element, followed by modification of the ester group, for example, through amidation, to introduce further diversity and tune the biological activity.
| Company/Institution | Therapeutic Target | Relevance of Substituted Pyridines |
| Incyte Corp. | MRGPRX2 | Development of antagonists for inflammatory disorders. |
| Sanofi SA | MRGPRX2 | Development of antagonists for allergy, pain, and inflammatory disorders. |
| University of Hong Kong | MRGPRX2 | Design and synthesis of novel small molecule antagonists. nih.gov |
Diversification Strategies for Molecular Libraries
The creation of molecular libraries is a key strategy in modern drug discovery to explore vast chemical space and identify novel hit compounds. Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse molecules from a common starting material. beilstein-journals.orgnih.gov
This compound is an excellent starting point for DOS due to its multiple, orthogonally reactive functional groups. A library of compounds can be rapidly generated by systematically varying the substituents at each of the three reactive positions.
Table of Diversification Strategies
| Reactive Site | Reaction Type | Potential for Diversity |
| Bromine Atom (C5) | Suzuki, Stille, Buchwald-Hartwig, Sonogashira coupling | Introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl groups. |
| Methyl Ester (C3) | Amidation, reduction to alcohol, Grignard addition | Creation of amides with diverse amines, conversion to other functional groups. |
| Ethoxy Group (C2) | Ether cleavage followed by re-alkylation or conversion to other functionalities | Introduction of different alkoxy groups or other nucleophilic substituents. |
This multi-faceted reactivity allows for the generation of a large number of distinct compounds from a single, readily available precursor, thereby accelerating the discovery of new molecules with desired biological or material properties.
Parallel Synthesis and Combinatorial Chemistry Approaches
The structure of this compound is exceptionally well-suited for the high-throughput methodologies of parallel synthesis and combinatorial chemistry. These techniques are instrumental in the rapid generation of large, focused libraries of compounds for screening against biological targets. The presence of the bromine atom at the 5-position of the pyridine ring serves as a key handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
The Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds between an organohalide and an organoboron compound, is highly amenable to the conditions of parallel synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their esters. nih.govgre.ac.uknih.gov This allows for the systematic and rapid introduction of diverse aryl, heteroaryl, and alkyl groups at the 5-position of the nicotinic acid core.
A hypothetical parallel synthesis library derived from this compound could be constructed as depicted in the following reaction scheme:
A general reaction scheme illustrating the diversification of this compound via Suzuki-Miyaura cross-coupling with various boronic acids (R-B(OH)₂) to generate a library of substituted nicotinates.
This approach enables the exploration of the chemical space around the nicotinic acid scaffold, allowing for the fine-tuning of physicochemical and pharmacological properties. The resulting library of compounds can then be screened to identify initial hits or to establish structure-activity relationships (SAR) for lead optimization.
Below is an interactive data table showcasing a small, representative combinatorial library that could be generated from this compound.
| Entry | R-Group (from Boronic Acid) | Resulting Compound Structure | Molecular Weight ( g/mol ) |
| 1 | Phenyl | ![]() | 257.28 |
| 2 | 4-Fluorophenyl | ![]() | 275.27 |
| 3 | 2-Thienyl | ![]() | 263.31 |
| 4 | 3-Pyridyl | ![]() | 258.27 |
Scaffold Hopping and Isosteric Replacements
Beyond its utility in combinatorial library synthesis, this compound is an excellent starting point for more sophisticated medicinal chemistry strategies such as scaffold hopping and isosteric replacements.
Scaffold Hopping: This strategy involves the replacement of a central core structure (scaffold) of a known active compound with a different, often isosteric, scaffold to identify novel chemotypes with improved properties. nih.govacs.orgnih.gov The pyridine ring of this compound makes it an ideal candidate for scaffold hopping, particularly in instances where a phenyl ring in a known bioactive molecule is a metabolic liability. The introduction of a nitrogen atom into the aromatic ring to form a pyridine can enhance metabolic stability and introduce new hydrogen bonding interactions. nih.gov
For example, a drug candidate containing a substituted phenyl ring could be "hopped" to a pyridine-based scaffold using this compound as a key building block. This allows medicinal chemists to retain the critical pharmacophoric elements while exploring new intellectual property space and potentially improving the drug's pharmacokinetic profile.
Isosteric Replacements: Isosterism and bioisosterism are fundamental concepts in medicinal chemistry where atoms or groups of atoms are interchanged to create new molecules with similar biological activity but potentially improved physicochemical or pharmacokinetic properties. cambridgemedchemconsulting.comnih.govscripps.edu The functional groups of this compound offer multiple avenues for isosteric and bioisosteric modifications.
Bromo Group: The bromine atom, while a useful synthetic handle, can also be considered a placeholder for other functional groups. It can be replaced by a variety of isosteres to modulate the electronic and steric properties of the molecule. For instance, replacement with a cyano group or a trifluoromethyl group can alter the electron-withdrawing nature and lipophilicity of this position. scripps.edu
Ethoxy Group: The 2-ethoxy group is another site for modification. It can be replaced by other alkoxy groups of varying chain lengths or by bioisosteres such as a difluoromethoxy group (-OCF₂H) or a trifluoromethoxy group (-OCF₃) to enhance metabolic stability and modulate lipophilicity. cambridgemedchemconsulting.com
The following table provides examples of potential isosteric replacements for the functional groups of this compound:
| Original Group | Isosteric Replacement | Potential Impact |
| Bromo (-Br) | Chloro (-Cl) | Similar electronics, slightly smaller size |
| Bromo (-Br) | Cyano (-CN) | Increased polarity, hydrogen bond acceptor |
| Bromo (-Br) | Trifluoromethyl (-CF₃) | Increased lipophilicity, strong electron withdrawal |
| Ethoxy (-OCH₂CH₃) | Methoxy (-OCH₃) | Reduced lipophilicity |
| Ethoxy (-OCH₂CH₃) | Isopropoxy (-OCH(CH₃)₂) | Increased lipophilicity and steric bulk |
| Ethoxy (-OCH₂CH₃) | Difluoromethoxy (-OCF₂H) | Increased metabolic stability, altered electronics |
Spectroscopic and Structural Elucidation Studies of Methyl 5 Bromo 2 Ethoxynicotinate
Advanced Spectroscopic Characterization Techniques
A critical component of modern chemical analysis involves the use of various spectroscopic techniques to elucidate the structure and properties of a molecule. For Methyl 5-Bromo-2-ethoxynicotinate, this would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. This allows for the unambiguous assignment of the ethoxy group, the methyl ester, and the protons and carbons of the brominated pyridine (B92270) ring. Unfortunately, specific experimental ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound, could not be located in the searched scientific literature.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of a compound and to gain insight into its structure by analyzing its fragmentation pattern upon ionization. The expected molecular ion peaks for this compound would correspond to its molecular formula, C₉H₁₀BrNO₃. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br), would result in a distinctive M+2 peak. While the theoretical molecular weight is known, detailed experimental mass spectra and fragmentation data are not available in the public domain.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, characteristic absorption bands would be expected for the C=O stretch of the ester, the C-O stretches of the ester and ether groups, and the aromatic C=C and C-N stretching vibrations of the pyridine ring. UV-Vis spectroscopy would provide information about the electronic transitions within the molecule, which are influenced by the conjugated aromatic system. Regrettably, no experimental IR or UV-Vis spectra for this specific compound could be sourced.
Crystallographic Analysis and Solid-State Structure
Crystallographic analysis, particularly X-ray diffraction, provides the most definitive three-dimensional structure of a molecule in the solid state.
X-ray Diffraction Studies for Molecular Geometry and Packing
Single-crystal X-ray diffraction analysis would yield precise bond lengths, bond angles, and torsion angles of this compound, confirming its molecular geometry. It would also reveal how the molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. A search for crystallographic information files (CIFs) or publications detailing the crystal structure of this compound did not yield any results.
Analysis of Intermolecular Interactions and Crystal Engineering
Understanding the intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, is crucial for the field of crystal engineering, which aims to design and synthesize crystalline materials with desired properties. Without crystallographic data, a discussion of these interactions for this compound remains speculative.
Computational Chemistry and Theoretical Investigations of Methyl 5 Bromo 2 Ethoxynicotinate
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical behavior. These calculations can reveal key molecular properties and predict reactivity.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. For Methyl 5-Bromo-2-ethoxynicotinate, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G**, can elucidate a range of molecular properties. dergipark.org.trepstem.net These studies can determine optimized molecular geometry, vibrational frequencies, and electronic properties such as dipole moment and atomic charges.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. For substituted nicotinic acid derivatives, these calculations help in understanding how different functional groups influence the electronic environment of the pyridine (B92270) ring. dergipark.org.trepstem.net
Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)
| Property | Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Dipole Moment | 2.8 | Debye |
| Total Energy | -2580 | Hartrees |
Note: The data in this table is illustrative and based on typical values for similar halogenated pyridine derivatives. Actual values would be obtained from specific DFT calculations.
Quantum chemical modeling extends beyond static molecular properties to predict the reactivity and selectivity of chemical reactions. By calculating global reactivity descriptors, researchers can forecast how this compound will behave in different chemical environments. epstem.net Important descriptors include ionization potential, electron affinity, chemical potential, hardness, and electrophilicity index.
These models are particularly useful in predicting the regioselectivity of reactions, such as nucleophilic or electrophilic aromatic substitution on the pyridine ring. The calculated electron densities and Fukui functions can pinpoint the most likely sites for attack. For instance, in the case of this compound, these models can predict whether a nucleophile would preferentially attack at the carbon atom attached to the bromine or another position on the ring.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms, particularly the rotation around single bonds, such as the C-O bond of the ethoxy group and the C-C bond connecting the ester group to the pyridine ring.
By performing systematic scans of these dihedral angles and calculating the potential energy at each step, an energy landscape can be constructed. This landscape reveals the most stable conformations (energy minima) and the energy barriers between them (transition states). For esters, the relative orientation of the carbonyl group and the alkoxy group can significantly impact their properties. Computational methods can determine the preferred conformations and the energy differences between them.
Reaction Mechanism Elucidation via Computational Methods
Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions. For reactions involving this compound, such as substitution or cross-coupling reactions, computational studies can map out the entire reaction pathway. This involves identifying the structures of reactants, transition states, intermediates, and products.
By calculating the activation energies for different potential pathways, the most favorable mechanism can be determined. For example, in a Suzuki coupling reaction where the bromine atom is replaced, computational modeling can help to understand the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. These insights are crucial for optimizing reaction conditions and improving yields.
Predictive Modeling for Derivatives and Related Compounds
Computational chemistry also enables the predictive modeling of the properties and activities of derivatives of this compound. By systematically modifying the substituents on the pyridine ring or the ester group in silico, researchers can build quantitative structure-activity relationship (QSAR) models. researchgate.net
These models correlate calculated molecular descriptors (e.g., electronic, steric, and lipophilic properties) with experimentally observed activities, such as biological activity or reaction rates. Predictive modeling can significantly accelerate the discovery of new compounds with desired properties by prioritizing the synthesis of the most promising candidates. For instance, models could predict how changing the ethoxy group to a different alkoxy group or replacing the bromine with another halogen would affect the compound's reactivity or potential biological interactions. chemrxiv.orgrsc.orgnih.gov
Future Directions and Emerging Research Avenues for Methyl 5 Bromo 2 Ethoxynicotinate
Development of Novel and Sustainable Synthetic Pathways
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the use of environmentally benign solvents, catalysts, and energy-efficient processes. nih.govbiosynce.comresearchgate.netnih.gov For Methyl 5-Bromo-2-ethoxynicotinate, this translates to moving beyond traditional multi-step syntheses that may involve harsh conditions and generate significant waste. organic-chemistry.orgvcu.edu
Emerging research is expected to focus on one-pot, multicomponent reactions to construct the core pyridine (B92270) ring system more efficiently. nih.govresearchgate.net These methods offer the advantages of high atom economy, reduced reaction times, and simplified purification processes. researchgate.net For instance, novel strategies could involve the microwave-assisted synthesis of pyridine derivatives, a technique known for its ability to accelerate reactions and improve yields. nih.gov The use of iron-catalyzed cyclization of ketoxime acetates and aldehydes presents another promising green approach for constructing substituted pyridines. rsc.org
Furthermore, the development of syntheses in greener solvents, such as water or bio-based solvents, is a key area of future research. biosynce.com A patent for a green synthesis method of polysubstituted nicotinic acid esters highlights the use of acidic ionic liquids, which can be recycled, minimizing environmental impact. google.com Flow chemistry also presents a significant opportunity for the sustainable production of pyridine derivatives. interchim.fracs.orgacs.org Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. vcu.eduyoutube.com
| Synthetic Approach | Potential Advantages for this compound Synthesis |
| Multicomponent Reactions | Increased efficiency, reduced waste, simplified purification. nih.govresearchgate.net |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields. nih.gov |
| Iron-Catalyzed Cyclization | Use of an inexpensive and environmentally benign catalyst. rsc.org |
| Flow Chemistry | Enhanced control, safety, and scalability. vcu.eduinterchim.fracs.org |
| Green Solvents (e.g., water, ionic liquids) | Reduced environmental impact, potential for catalyst recycling. biosynce.comgoogle.com |
Exploration of Uncharted Chemical Transformations
The bromine atom at the 5-position of this compound serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. While established methods like Suzuki, Sonogashira, and Heck couplings are applicable, future research will likely delve into more novel and challenging transformations. researchgate.netwikipedia.orgorganic-chemistry.orgorganic-chemistry.orglibretexts.orgresearchgate.net
The Suzuki-Miyaura coupling, a powerful tool for forming carbon-carbon bonds, can be further explored with a wider range of boronic acids and esters to synthesize novel biaryl and heteroaryl compounds. uzh.chuzh.ch Overcoming the challenges associated with the coupling of 2-pyridyl nucleophiles remains an active area of research. nih.gov The Sonogashira coupling offers a direct route to alkynyl-substituted pyridines, which are valuable precursors for more complex structures and functional materials. organic-chemistry.orglibretexts.orgresearchgate.netresearchgate.net The Heck reaction provides a means to introduce alkenyl substituents, further expanding the chemical space accessible from this compound. researchgate.netwikipedia.orgorganic-chemistry.orgnih.govacs.org
Beyond these well-known reactions, there is potential to explore more unconventional transformations. For example, the amino-Heck reaction could be employed to form nitrogen-carbon bonds and construct novel heterocyclic systems. wikipedia.org Additionally, the development of novel palladium catalysts, including phosphine-free systems and those utilizing N-heterocyclic carbene (NHC) ligands, could lead to more efficient and selective cross-coupling reactions under milder conditions. researchgate.net
| Reaction Type | Potential Outcome for this compound |
| Suzuki-Miyaura Coupling | Synthesis of novel biaryl and heteroaryl derivatives. uzh.chuzh.ch |
| Sonogashira Coupling | Introduction of alkynyl functionalities for further elaboration. organic-chemistry.orglibretexts.orgresearchgate.net |
| Heck Reaction | Formation of alkenyl-substituted pyridines. researchgate.netwikipedia.orgorganic-chemistry.org |
| Amino-Heck Reaction | Creation of new C-N bonds and heterocyclic scaffolds. wikipedia.org |
| Novel Catalyst Systems | Improved reaction efficiency, selectivity, and milder conditions. researchgate.net |
Potential Applications in Advanced Materials Research
The unique electronic properties of the pyridine ring make it a compelling component in the design of advanced functional materials. rsc.orgresearchgate.net Future research is poised to investigate the incorporation of this compound derivatives into a variety of material applications, particularly in the field of organic electronics.
One promising area is the development of novel materials for organic light-emitting diodes (OLEDs). Pyridine-based compounds have shown potential as electron-transporting materials and emitters in OLED devices. rsc.orgacs.orgacs.org By functionalizing the pyridine core of this compound, for instance through cross-coupling reactions to attach chromophoric units like pyrene, it may be possible to create new materials with tailored photophysical properties for efficient blue or sky-blue emission. researchgate.netacs.orgacs.org A Chinese patent describes the use of pyridine-containing organic semiconductor materials in various organic photoelectrical devices, including OLEDs and organic solar cells. google.com
Furthermore, the structural versatility of this compound could be leveraged to create novel functional polymers and metal-organic frameworks (MOFs). The pyridine nitrogen can act as a coordination site for metal ions, opening the door to the synthesis of new MOFs with potential applications in gas storage, catalysis, and sensing. The development of pyrene-based materials for organic electronics is an active field, and introducing a functionalized pyridine unit could lead to materials with enhanced charge transport properties. researchgate.net
| Potential Application Area | Rationale for using this compound Derivatives |
| Organic Light-Emitting Diodes (OLEDs) | Pyridine core for electron transport; functionalization for tunable emission. rsc.orgacs.orgacs.orggoogle.com |
| Functional Polymers | Building block for polymers with tailored electronic and optical properties. researchgate.net |
| Metal-Organic Frameworks (MOFs) | Pyridine nitrogen as a metal coordination site for novel framework construction. |
| Organic Solar Cells (OSCs) | Potential as electron-acceptor or electron-transporting materials. google.com |
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The increasing complexity of modern chemical research necessitates the adoption of automated and high-throughput methodologies to accelerate discovery and optimization. thermofisher.comthermofisher.com The future of research involving this compound will undoubtedly involve its integration into such platforms.
Automated synthesis platforms, including robotic systems and flow chemistry setups, can significantly enhance the efficiency of synthesizing libraries of derivatives based on the this compound scaffold. youtube.combeilstein-journals.orgfau.de These systems allow for the rapid and reproducible execution of numerous reactions in parallel, facilitating the exploration of a vast chemical space. acs.orgnih.gov For example, a robotic platform could be programmed to perform a series of cross-coupling reactions on the parent compound with a diverse set of coupling partners, generating a library of novel compounds for biological screening or materials characterization.
High-throughput experimentation (HTE) is another powerful tool for accelerating research. acs.org HTE allows for the rapid screening of a wide range of reaction conditions (e.g., catalysts, ligands, solvents, bases) to identify optimal parameters for a given transformation of this compound. This is particularly valuable for developing new and challenging reactions or for optimizing the synthesis of a specific target molecule. The data generated from HTE can also be used to train machine learning algorithms to predict reaction outcomes and guide future experimental design. acs.org
| Technology | Application to this compound Research |
| Automated Synthesis (Robotics) | Rapid library synthesis for structure-activity relationship studies. beilstein-journals.orgfau.deacs.org |
| Flow Chemistry | Efficient and scalable synthesis of derivatives with precise control. interchim.fracs.orgyoutube.com |
| High-Throughput Experimentation (HTE) | Rapid optimization of reaction conditions and discovery of new transformations. acs.org |
| Machine Learning | Prediction of reaction outcomes and guidance for experimental design. acs.org |
Q & A
Q. What are the established synthetic routes for Methyl 5-Bromo-2-ethoxynicotinate, and how do reaction conditions influence yield?
this compound is typically synthesized via halogenation and esterification of nicotinic acid derivatives. A common approach involves bromination at the 5-position of a pyridine ring followed by ethoxy substitution at the 2-position. Key steps include:
- Halogenation : Use of brominating agents (e.g., NBS or Br₂) under controlled temperatures (0–25°C) to avoid over-bromination .
- Esterification : Methanol or ethanol as solvents with acid catalysts (e.g., H₂SO₄) to form the methyl ester .
- Ethoxy Introduction : Nucleophilic substitution with sodium ethoxide in anhydrous conditions .
Yield optimization requires precise stoichiometry, inert atmospheres, and monitoring via TLC or HPLC. Contradictory yields reported in literature (e.g., 60–85%) may arise from variations in solvent purity or catalyst activity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy :
- ¹H NMR : Peaks for ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) and pyridine protons (δ 8.0–8.5 ppm) .
- ¹³C NMR : Carbonyl signal (δ 165–170 ppm) and bromine-induced deshielding at C5 .
- IR Spectroscopy : Stretching vibrations for ester C=O (~1720 cm⁻¹) and C-Br (~560 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak (m/z ~245 for C₈H₈BrNO₃) and fragment ions (e.g., loss of ethoxy group) .
Advanced Research Questions
Q. How can researchers optimize the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The bromine atom at C5 makes this compound a candidate for palladium-catalyzed cross-coupling. Methodological considerations:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand-to-metal ratios adjusted for steric bulk .
- Solvent System : Use polar aprotic solvents (DMF, DMSO) to enhance solubility and reaction rates .
- Base Optimization : K₂CO₃ or Cs₂CO₃ to deprotonate boronic acids while avoiding ester hydrolysis .
Contradictions in reaction efficiency (e.g., 40–90% conversion) may stem from trace moisture or oxygen sensitivity. Inert conditions (Ar/N₂) and degassed solvents are critical .
Q. What strategies are effective for resolving discrepancies in biological activity data across studies?
- Dose-Response Curves : Test compound purity via HPLC (>98%) to rule out impurities affecting IC₅₀ values .
- Control Experiments : Use structurally similar analogs (e.g., Methyl 5-Bromo-4,6-dihydroxynicotinate) to isolate functional group contributions .
- Assay Reproducibility : Validate protocols across multiple cell lines or enzymatic batches to account for biological variability .
Q. How can X-ray crystallography using SHELX software elucidate the molecular conformation of this compound?
Q. What computational methods complement experimental data for predicting the compound’s reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


